molecular formula C18H22N8 B12245933 9-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine

9-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine

Cat. No.: B12245933
M. Wt: 350.4 g/mol
InChI Key: BUUFJEKCTAZIRX-UHFFFAOYSA-N
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Description

9-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purines This compound is characterized by the presence of a cyclopropyl group, a dimethylpyrimidinyl group, and a piperazinyl group attached to the purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane.

    Attachment of the Piperazinyl Group: The piperazinyl group is attached through nucleophilic substitution reactions, using piperazine as the nucleophile.

    Incorporation of the Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

9-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C18H22N8

Molecular Weight

350.4 g/mol

IUPAC Name

9-cyclopropyl-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]purine

InChI

InChI=1S/C18H22N8/c1-12-9-13(2)23-18(22-12)25-7-5-24(6-8-25)16-15-17(20-10-19-16)26(11-21-15)14-3-4-14/h9-11,14H,3-8H2,1-2H3

InChI Key

BUUFJEKCTAZIRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5)C

Origin of Product

United States

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